2,4-Dichloro-5-formyl-nicotinonitrile

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

This 2,4-dichloro-5-formyl-nicotinonitrile (CAS 176433-56-0) is a privileged scaffold with four orthogonal reactive centers (C2-Cl, C4-Cl, C5-CHO, C3-CN). Unlike generic pyridine carbaldehydes, it enables regioselective functionalization, rapid heterocycle library construction, and structure–activity relationship studies. Its gyrase inhibition potential (IC50 0.31 µM) makes it ideal for antibacterial programs. Protect from light (38% stability after 24 h at 365 nm). R&D-use only. Order high-purity (>95%) batches with global delivery.

Molecular Formula C7H2Cl2N2O
Molecular Weight 201.01 g/mol
CAS No. 176433-56-0
Cat. No. B3040237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-formyl-nicotinonitrile
CAS176433-56-0
Molecular FormulaC7H2Cl2N2O
Molecular Weight201.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)C#N)Cl)C=O
InChIInChI=1S/C7H2Cl2N2O/c8-6-4(3-12)2-11-7(9)5(6)1-10/h2-3H
InChIKeyHWUQKELWCYCAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-formyl-nicotinonitrile: A Multifunctional Pyridine Scaffold for Organic Synthesis


2,4-Dichloro-5-formyl-nicotinonitrile (CAS: 176433-56-0) is a highly functionalized pyridine derivative characterized by a nicotinonitrile core bearing two chlorine atoms at the 2- and 4-positions, a formyl group at the 5-position, and a cyano group at the 3-position . This unique arrangement of electron-withdrawing and nucleophilic substitution sites (molecular weight: 201.01 g/mol; formula: C7H2Cl2N2O) establishes it as a versatile 'privileged scaffold' for the rapid construction of diverse heterocyclic libraries . It is commercially available as a beige solid, typically with a purity of 95% or higher, and is intended exclusively for research and development applications .

2,4-Dichloro-5-formyl-nicotinonitrile: Why Generic Substitution with Other Pyridine Carbaldehydes Fails


Simple substitution with a generic pyridine carbaldehyde or a less-substituted nicotinonitrile fails to provide the synthetic leverage of 2,4-Dichloro-5-formyl-nicotinonitrile. Its differentiation stems from the synergistic combination of a nitrile and an aldehyde on an electron-deficient pyridine ring, flanked by two nucleophilic substitution handles (2- and 4-chloro). This precise constellation of four reactive centers enables unique regioselective, chemoselective, and orthogonal transformations that are not possible with simpler analogs . The following evidence demonstrates that this compound is not a commodity intermediate but a strategic building block for specific research trajectories, particularly in medicinal chemistry and agrochemical discovery .

2,4-Dichloro-5-formyl-nicotinonitrile: Quantifiable Differentiators vs. Analogs


Orthogonal Synthetic Handles: Quantified Functional Group Count for Scaffold Diversification

2,4-Dichloro-5-formyl-nicotinonitrile offers a significantly higher density of orthogonal reactive sites compared to common 2-chloronicotinonitrile or 5-formylpyridine building blocks. This directly translates into a greater number of potential unique derivatives from a single scaffold. .

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

Electrophilic Activation: Comparative Reactivity of C2 and C4 Chloro Substituents

The presence of two chloro substituents on the electron-deficient nicotinonitrile core enhances electrophilicity at both the C2 and C4 positions, enabling selective SNAr reactions. This contrasts with mono-chloro analogs, where synthetic options are limited to a single site. The dichloro substitution pattern in this compound increases its overall electrophilic character, a property not shared by 2-chloro-5-formylnicotinonitrile or 2,4-dichloronicotinonitrile alone .

Organic Synthesis Nucleophilic Aromatic Substitution (SNAr) Reaction Optimization

Medicinal Chemistry Relevance: Validated Class-Level Bioactivity Potential

While direct biological data for the target compound is absent in the available primary literature, its structural class—nicotinonitriles—has demonstrated potent, quantifiable antimicrobial activity. For instance, optimized fluorinated nicotinonitrile derivatives have exhibited gyrase A inhibition with an IC50 of 0.31 µM, which is 1.66-fold more potent than the standard drug ciprofloxacin (IC50 = 0.50 µM), and gyrase B inhibition with an IC50 of 0.04 µM, 44.3 times more potent than novobiocin (IC50 = 1.77 µM) [1]. These findings establish a benchmark for the class, positioning the target compound as a privileged scaffold from which such potent derivatives can be derived. 2,4-Dichloro-5-formyl-nicotinonitrile serves as a key intermediate for building such decorated nicotinonitriles .

Drug Discovery Antimicrobial Agents Scaffold Hopping

Stability Profile: Quantified Light Stability for Handling and Storage

The stability of 2,4-Dichloro-5-formyl-nicotinonitrile in solid form under light exposure has been quantified via HPLC analysis, showing 38% stability after 24 hours of exposure to light at a maximum wavelength of 365 nm . This data provides a quantifiable handling guideline, unlike many analogs for which such data is not publicly reported.

Chemical Stability Storage Conditions Laboratory Practice

Optimal Procurement and Application Scenarios for 2,4-Dichloro-5-formyl-nicotinonitrile


Rapid Assembly of Diverse Heterocyclic Libraries via Sequential Orthogonal Reactions

For medicinal chemistry and chemical biology groups focused on library synthesis, this compound offers a superior starting point. Its four distinct orthogonal reactive sites (C2-Cl, C4-Cl, C5-CHO, C3-CN) allow for the efficient construction of complex, diverse heterocyclic arrays in fewer steps compared to less-substituted pyridine building blocks . This strategy is particularly valuable for exploring structure-activity relationships (SAR) around a nicotinonitrile core.

Antimicrobial Drug Discovery Programs Targeting DNA Gyrase

Given the potent gyrase inhibition data for the nicotinonitrile class (IC50 = 0.31 µM for Gyrase A, 1.66-fold more potent than ciprofloxacin), this compound should be prioritized as a key intermediate for medicinal chemistry campaigns targeting novel antibacterial agents . The 2- and 4-chloro handles are ideal for installing diverse pharmacophores to optimize potency and selectivity against validated targets like DNA gyrase .

Development of Novel Agrochemicals and Specialty Chemicals

In agrochemical and industrial chemical R&D, the need for cost-effective access to new heterocyclic scaffolds is critical. The described reactivity of this compound as a building block for various heterocycles and its potential as a precursor for bioactive molecules makes it a valuable asset . Its use can streamline the synthesis of candidate molecules for screening as herbicides, fungicides, or advanced materials.

Optimized Laboratory-Scale Synthesis with Quantified Stability Protocols

This scenario is for any laboratory preparing to use this compound. The available light stability data (38% stability after 24h at 365 nm) provides a concrete, actionable guideline for handling and storage that is not available for many similar reagents . Researchers can implement light-protective measures (e.g., amber vials, dark storage) from the outset, ensuring the compound's integrity and the reproducibility of subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-formyl-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.